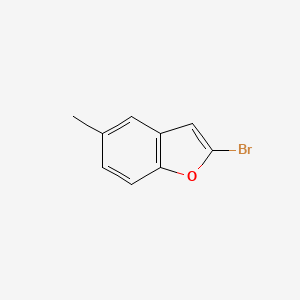
2-Bromo-5-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylbenzofuran is a chemical compound belonging to the benzofuran family, characterized by a bromine atom at the 2-position and a methyl group at the 5-position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylbenzofuran typically involves the bromination of 5-methylbenzofuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, a multi-step process starting from readily available precursors like 3-amino-4-toluic acid can be employed. This process includes aryl bromination, esterification, and a Sandmeyer reaction to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-methylbenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boron reagents like bis(pinacolato)diboron.
Major Products:
- Substituted benzofurans
- Benzofuran aldehydes and carboxylic acids
- Coupled products with various aryl or alkyl groups
Applications De Recherche Scientifique
2-Bromo-5-methylbenzofuran has found applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methylbenzofuran is primarily related to its ability to interact with biological targets through its bromine and methyl substituents. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-methylbenzoic acid
- 2-Bromo-5-methoxybenzofuran
- 2-Iodo-5-methylbenzofuran
Comparison: 2-Bromo-5-methylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of a bromine atom at the 2-position can enhance its ability to participate in coupling reactions, while the methyl group at the 5-position can influence its biological activity .
Propriétés
Formule moléculaire |
C9H7BrO |
|---|---|
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
2-bromo-5-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7BrO/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3 |
Clé InChI |
HEEVVVDHSZPSSQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


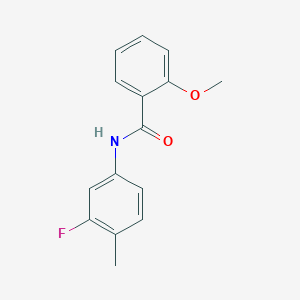
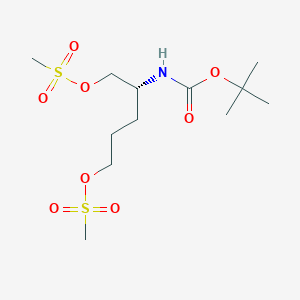
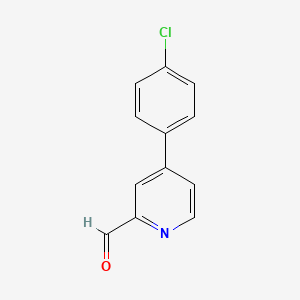
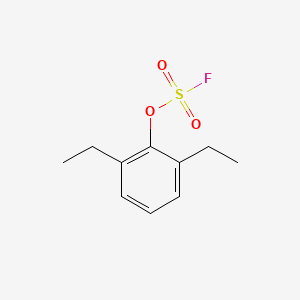

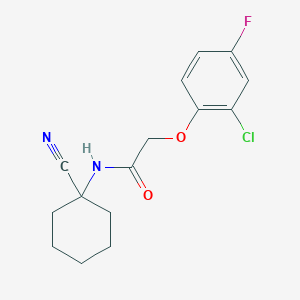
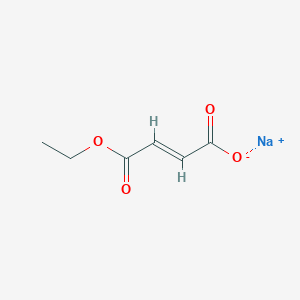
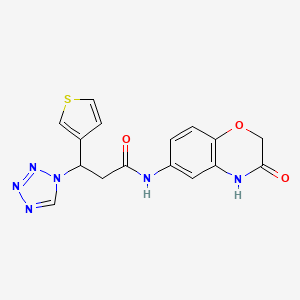
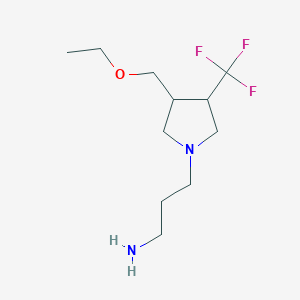
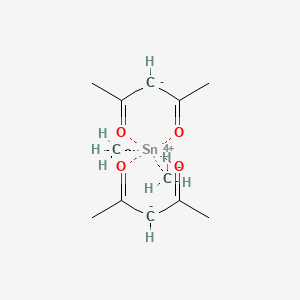
![6-(3-Chloro-4-methoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352410.png)
![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)
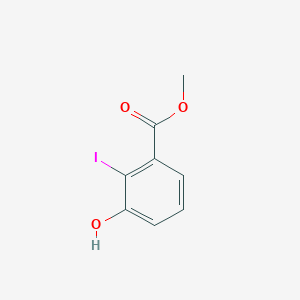
(2,4,6-trimethylphenyl)silane](/img/structure/B13352429.png)
